

"5-Amino-3-methyl-1,2,4-thiadiazole" molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-3-methyl-1,2,4-thiadiazole

Cat. No.: B102305

[Get Quote](#)

An In-Depth Technical Guide to **5-Amino-3-methyl-1,2,4-thiadiazole**: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-Amino-3-methyl-1,2,4-thiadiazole (CAS No. 17467-35-5) is a heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2] First reported in 1954, its rigid 1,2,4-thiadiazole core, decorated with a reactive amino group and a methyl substituent, provides a valuable scaffold for the synthesis of complex molecular architectures.[3][4] While not naturally occurring, this compound serves as a critical intermediate in the development of a wide range of biologically active agents, from antibiotics to potential therapeutics for neurodegenerative diseases.[3][5]

This guide offers a comprehensive technical overview of **5-Amino-3-methyl-1,2,4-thiadiazole**, designed for researchers and drug development professionals. We will delve into its fundamental properties, provide a field-proven, scalable synthesis and purification protocol, detail its structural characterization, and explore its applications, grounding all claims in authoritative scientific literature.

Physicochemical and Structural Properties

At ambient conditions, **5-Amino-3-methyl-1,2,4-thiadiazole** presents as a white to off-white or pale brown crystalline solid.[6][3][5] Its molecular structure has been unequivocally confirmed

by X-ray diffraction, revealing a planar heterocyclic ring system. The crystal structure is characterized by an extensive two-dimensional hydrogen-bonded network, where the amino group of one molecule interacts with the nitrogen atoms (N-2 and N-4) of adjacent molecules, contributing to its crystalline nature and melting point.[3][4]

Property	Value	Source(s)
CAS Number	17467-35-5	[6][1][2]
Molecular Formula	C ₃ H ₅ N ₃ S	[6][1][7]
Molecular Weight	115.16 g/mol	[6][1][7]
Appearance	White to off-white/pale brown crystalline solid	[6][3][5]
Melting Point	202–204 °C	[3][5]
Boiling Point	261.2±23.0 °C (Predicted)	[1]
pKa	4.56±0.50 (Predicted)	[6]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[6][7]

Synthesis and Purification: A Robust, Scalable Protocol

The synthesis of **5-Amino-3-methyl-1,2,4-thiadiazole** typically involves the cyclization of an amidine derivative with a thiocyanate source. The original methods, while effective, often result in a product contaminated with inorganic salts, necessitating challenging recrystallization or small-scale chromatographic purification.[3][4]

Drawing from validated and improved procedures, we present a protocol that allows for the isolation of the pure compound on a multi-gram scale, crucially avoiding the need for column chromatography.[3][4] The expertise behind this protocol lies in the purification step: the use of Soxhlet extraction is highly effective for selectively isolating the organic product from the inorganic byproducts generated during the reaction.

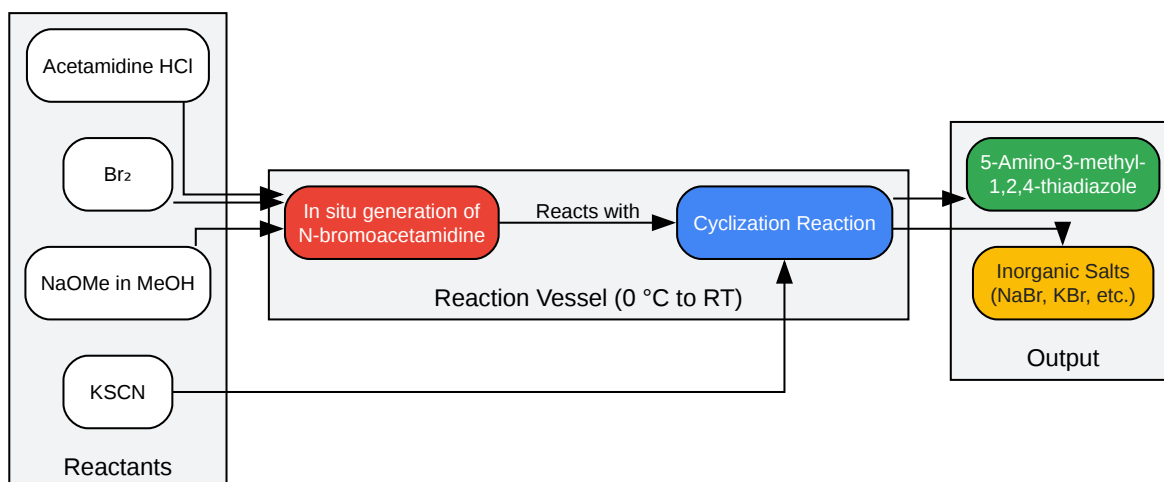


Figure 1: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole

[Click to download full resolution via product page](#)

Figure 1: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole.

Experimental Protocol

Materials:

- Acetamidine hydrochloride (50.0 g, 0.53 mol)
- Methanol (550 mL total)
- Bromine (85 g, 0.53 mol)
- Sodium metal (24 g, 1.04 mol)
- Potassium thiocyanate (51.5 g, 0.53 mol)
- Dichloromethane (for extraction)

Step-by-Step Methodology:

- **Preparation of Sodium Methoxide Solution:** In a flask protected from atmospheric moisture, carefully add sodium metal (24 g) in portions to 300 mL of methanol. This is a highly exothermic reaction. Allow the solution to cool to room temperature.
- **Reaction Setup:** To a stirred solution of acetamidine hydrochloride (50.0 g) in methanol (250 mL), cool the mixture in an ice-salt bath.
- **Reagent Addition:** Simultaneously add the bromine (85 g) and the prepared sodium methoxide solution from separate dropping funnels over a 30-minute period. The key to this step is maintaining a slight excess of bromine, indicated by a persistent faint orange color in the reaction mixture.
- **Quenching:** After the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color disappears.
- **Thiocyanate Addition:** Add solid potassium thiocyanate (51.5 g) to the mixture and stir at room temperature for an additional 3 hours.
- **Initial Workup:** Filter the reaction mixture to remove the bulk of precipitated inorganic salts. Evaporate the filtrate under reduced pressure to yield a residual solid.
- **Purification via Soxhlet Extraction:** This is the critical self-validating step for purity. Subject the entire residual solid to continuous extraction with dichloromethane for 18 hours using a Soxhlet apparatus. This selectively dissolves the desired organic product, leaving behind the insoluble inorganic salts.
- **Final Isolation:** Evaporate the combined dichloromethane extracts under reduced pressure to yield the pure product, **5-Amino-3-methyl-1,2,4-thiadiazole**, as pale brown crystals (Typical yield: ~28.0 g, 47%).^[3]

Structural Characterization and Data Integrity

Accurate characterization is paramount for any chemical intermediate. It is critical to note that some early literature reports contain erroneous spectroscopic data for this compound.^{[3][4]} The data presented here is based on corrected, peer-reviewed analysis and represents the authoritative standard for this molecule.^[3]

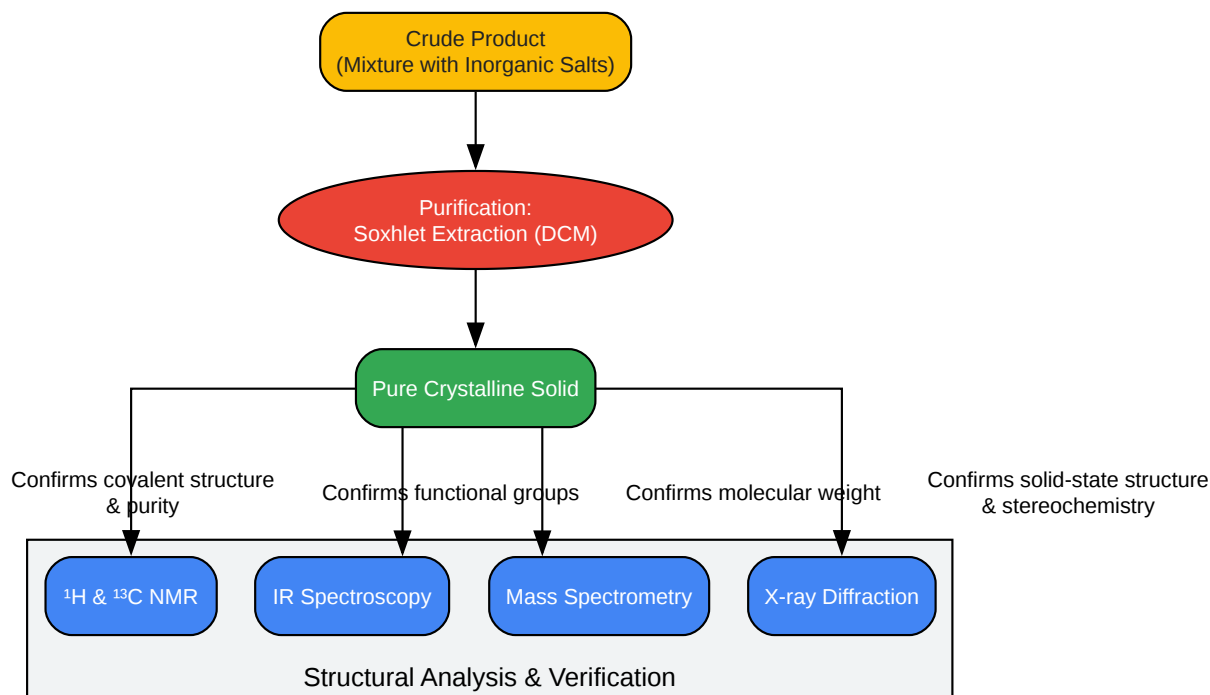


Figure 2: Workflow for Product Purification and Characterization

[Click to download full resolution via product page](#)

Figure 2: Workflow for Product Purification and Characterization.

Spectroscopic Data

Technique	Solvent	Observed Signals (δ in ppm, J in Hz; ν in cm^{-1}) and Interpretation
^1H -NMR	CD_3SOCD_3 (DMSO- d_6)	δ 7.82 (broad s, 2H, $-\text{NH}_2$), 2.23 (s, 3H, $-\text{CH}_3$)
CD_3OD (Methanol- d_4)	δ 2.31 (s, 3H, $-\text{CH}_3$). The amine protons are typically exchanged with the deuterated solvent.	
^{13}C -NMR	CD_3SOCD_3 (DMSO- d_6)	δ 183.2 (C5- NH_2), 169.2 (C3- CH_3), 18.7 ($-\text{CH}_3$)
CD_3OD (Methanol- d_4)	δ 185.6 (C5- NH_2), 171.0 (C3- CH_3), 18.5 ($-\text{CH}_3$)	
IR (ATR)	Solid	ν 3265, 3073 (N-H stretching), 1645 (N-H scissoring), 1537, 1489 (C=N, C-N stretching)

Note: The corrected ^{13}C -NMR data show both ring carbons resonating in the expected δ 165–190 ppm range for 1,2,4-thiadiazoles.[3][4] The previously reported IR peak at 2050 cm^{-1} is absent in the pure compound.[3]

Applications in Drug Discovery and Chemical Synthesis

The utility of **5-Amino-3-methyl-1,2,4-thiadiazole** is primarily as a versatile intermediate for further chemical elaboration. Its bifunctional nature—a nucleophilic amino group and a stable heterocyclic core—allows for a wide range of synthetic transformations.

- **Neurodegenerative Diseases:** It is a key building block in the preparation of 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1).[1][5] BACE1 is a primary therapeutic target in Alzheimer's disease research, as its inhibition can reduce the production of amyloid- β peptides.

- Antibiotics: The thiadiazole nucleus is a component of several cephalosporin antibiotics, and this specific intermediate has been utilized in their synthesis.[3][4]
- Agrochemicals and Materials: It has also found use as a potential pesticide and as a precursor in the synthesis of specialized azo dyes.[6][3][4]

Safety and Handling

While specific, comprehensive toxicity data for **5-Amino-3-methyl-1,2,4-thiadiazole** is limited, compounds of a similar structural class may cause skin, eye, and respiratory irritation upon exposure.[6] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) before use.

References

- S.W. ChemiLab. (n.d.). **5-Amino-3-methyl-1,2,4-thiadiazole**.
- Aitken, R. A., & Slawin, A. M. Z. (2018). **5-Amino-3-methyl-1,2,4-thiadiazole**. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). **5-Amino-3-methyl-1,2,4-thiadiazole**. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 17467-35-5 [m.chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. ["5-Amino-3-methyl-1,2,4-thiadiazole" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102305#5-amino-3-methyl-1-2-4-thiadiazole-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com